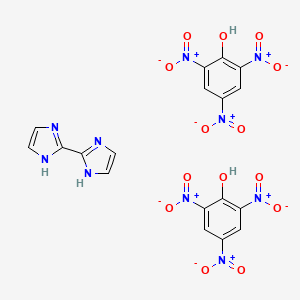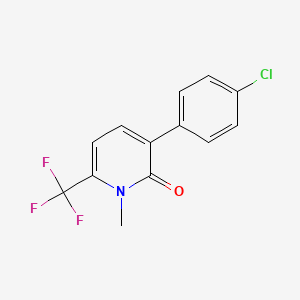
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-: is an organic compound with the molecular formula C10H11I It is a derivative of benzene, where an iodine atom and a 2-methyl-2-propenyl group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies, allowing for the tracking of molecular interactions.
Pharmaceuticals: It may be used in the development of new drugs or as a precursor in drug synthesis.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agrochemicals: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-iodo-2-methyl-: This compound has a similar structure but lacks the 2-methyl-2-propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Benzene, (2-methyl-2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Uniqueness: Benzene, 1-iodo-2-(2-methyl-2-propenyl)- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
162009-34-9 |
|---|---|
Molekularformel |
C10H11I |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-iodo-2-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
FFVKBGGRNFNZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



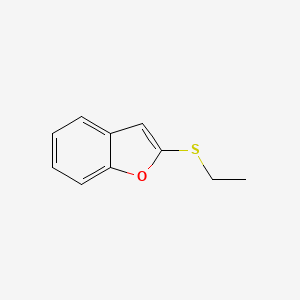
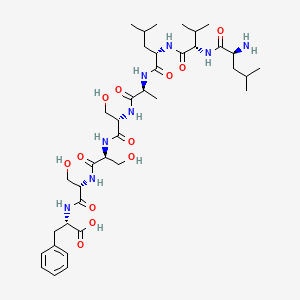

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
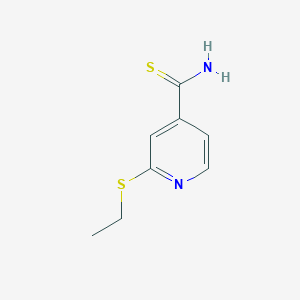
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



